

Physical and chemical properties of 2-(methoxymethyl)-4,5-dihydro-1,3-thiazole

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Compound of Interest

2-(methoxymethyl)-4,5-dihydro1,3-thiazole

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An In-depth Technical Guide to 2-Substituted-4,5-dihydro-1,3-thiazoles

A Note to the Reader: Extensive searches for the specific compound, **2-(methoxymethyl)-4,5-dihydro-1,3-thiazole**, did not yield specific quantitative physical and chemical data, detailed experimental protocols, or associated biological pathways. This suggests that this particular derivative may not be extensively characterized in publicly available scientific literature. Therefore, this guide will focus on the core chemical class to which it belongs: 2-substituted-4,5-dihydro-1,3-thiazoles, also known as 2-thiazolines. This document will provide a comprehensive overview of the general physical and chemical properties, synthesis, reactivity, and biological significance of this class of compounds, which is of considerable interest to researchers in medicinal chemistry and drug development.

Introduction to 2-Substituted-4,5-dihydro-1,3-thiazoles

The 4,5-dihydro-1,3-thiazole (or 2-thiazoline) ring is a five-membered heterocyclic motif containing both sulfur and nitrogen atoms. This structural unit is a key component in numerous natural products and synthetic compounds exhibiting a wide range of biological activities. Their significance extends to their use as synthetic intermediates and as chiral ligands in asymmetric



catalysis. The substituent at the 2-position significantly influences the physicochemical properties and biological activity of the molecule.

Physical and Chemical Properties

The physical properties of 2-substituted-4,5-dihydro-1,3-thiazoles vary depending on the nature of the substituent at the 2-position. Generally, they are liquids or low-melting solids. The presence of the sulfur and nitrogen atoms imparts a degree of polarity to the molecule.

Table 1: Physical Properties of Selected 2-Substituted-4,5-dihydro-1,3-thiazoles

Substituent at C2	Molecular Formula	Molecular Weight (g/mol)	Boiling Point (°C)	Density (g/mL)
Methyl	C4H7NS	101.17	144-145	1.067
Phenyl	C ₉ H ₉ NS	163.24	~275	Not available
Isopropyl	C ₆ H ₁₁ NS	129.22	65-67 (at 15 mmHg)	Not available

Note: The data presented is for representative compounds and serves as a general comparison. Actual values can vary based on experimental conditions.

Chemical Reactivity

The reactivity of the 2-thiazoline ring is characterized by the presence of a C=N double bond (imine functionality) and the nucleophilic sulfur atom. Key reactions include:

- Reduction: The imine bond can be reduced to afford the corresponding thiazolidine (the fully saturated ring).
- Oxidation: Oxidation can occur at the sulfur atom to form sulfoxides or sulfones, or the ring can be oxidized to the aromatic thiazole.
- Hydrolysis: Under acidic conditions, the imine bond can be hydrolyzed to yield a β-amino thiol and a carboxylic acid (or its derivative corresponding to the C2 substituent).



- Reactions at the C2-substituent: If the substituent at the 2-position contains reactive functional groups, these can undergo various chemical transformations.
- Cycloaddition Reactions: The C=N bond can participate in cycloaddition reactions.

Experimental Protocols: General Synthesis of 2-Substituted-4,5-dihydro-1,3-thiazoles

Several general methods exist for the synthesis of the 2-thiazoline ring. The most common approaches involve the cyclization of β -amino thiols with various electrophilic partners.

From β -Amino Thiols and Nitriles (The Asinger Reaction and Related Methods)

This is a straightforward and widely used method for preparing 2-thiazolines.

- Reaction: A β -amino thiol is condensed with a nitrile, often in the presence of an acid or base catalyst.
- · General Protocol:
 - The β-amino thiol (e.g., cysteamine) and the nitrile are dissolved in a suitable solvent (e.g., methanol, ethanol).
 - A catalytic amount of a strong base (e.g., sodium methoxide) or acid is added.
 - The reaction mixture is heated under reflux for several hours until the reaction is complete (monitored by TLC or GC-MS).
 - The solvent is removed under reduced pressure.
 - The residue is purified by distillation or chromatography to yield the 2-substituted-4,5dihydro-1,3-thiazole.

From β-Amino Thiols and Carboxylic Acids or Their Derivatives



Carboxylic acids, esters, or acid chlorides can also be used as the electrophilic partner.

- Reaction: The condensation of a β-amino thiol with a carboxylic acid derivative. This often requires dehydrating agents or conversion of the carboxylic acid to a more reactive species.
- General Protocol (from a carboxylic acid):
 - The β-amino thiol and the carboxylic acid are dissolved in an inert solvent (e.g., toluene).
 - A dehydrating agent (e.g., Dean-Stark apparatus with azeotropic removal of water, or coupling agents like DCC) is employed.
 - The mixture is heated to drive the cyclization.
 - Work-up and purification are performed as described previously.

From N-(β-hydroxyethyl)thioamides

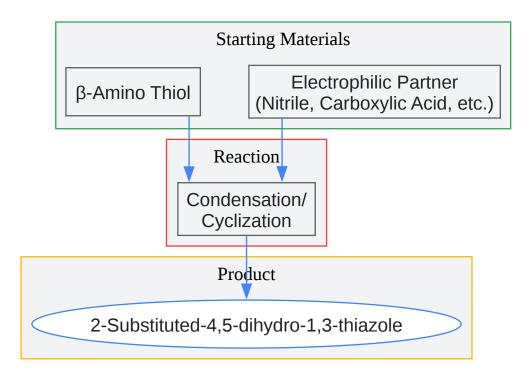
This method involves the cyclodehydration of a thioamide precursor.

- Reaction: An N-(β-hydroxyethyl)thioamide is treated with a dehydrating agent to induce ring closure.
- General Protocol:
 - The N-(β-hydroxyethyl)thioamide is synthesized, typically from the corresponding amide using a thionating agent like Lawesson's reagent.
 - The thioamide is dissolved in a suitable solvent (e.g., dichloromethane, THF).
 - A cyclodehydrating agent (e.g., triflic anhydride, DAST) is added, often at low temperatures.
 - The reaction is quenched, and the product is isolated and purified.

Mandatory Visualizations



General Synthetic Workflow for 2-Substituted-4,5-dihydro-1,3-thiazoles



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Caption: General workflow for the synthesis of 2-substituted-4,5-dihydro-1,3-thiazoles.

Biological Significance and Applications

Derivatives of 4,5-dihydro-1,3-thiazole are found in a variety of biologically active natural products and have been investigated for a range of therapeutic applications.

- Anticancer Activity: Some thiazoline-containing compounds have demonstrated cytotoxic effects against various cancer cell lines.
- Antibacterial and Antifungal Properties: The thiazoline scaffold is present in some natural antibiotics and synthetic derivatives have been explored for their antimicrobial properties.
- Anti-inflammatory and Antioxidant Effects: Certain thiazoline derivatives have shown potential as anti-inflammatory and antioxidant agents.



• Enzyme Inhibition: The thiazoline moiety can act as a pharmacophore that interacts with the active sites of various enzymes, leading to their inhibition. For example, some derivatives have been studied as inhibitors of acyl-ACP thioesterase.

Due to the lack of specific information on **2-(methoxymethyl)-4,5-dihydro-1,3-thiazole**, no specific signaling pathways involving this compound can be depicted. Research into the biological activities of novel thiazoline derivatives is an active area of investigation.

Spectroscopic Characterization

The structure of 2-substituted-4,5-dihydro-1,3-thiazoles is typically confirmed using a combination of spectroscopic techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H NMR: The protons on the dihydrothiazole ring typically appear as multiplets in the aliphatic region. The chemical shifts of the protons on the C2 substituent are also characteristic.
 - 13C NMR: The carbon of the C=N bond is typically observed in the range of 160-180 ppm.
- Infrared (IR) Spectroscopy: A characteristic absorption band for the C=N stretching vibration is usually observed in the region of 1600-1670 cm⁻¹.
- Mass Spectrometry (MS): The molecular ion peak can be observed, and fragmentation
 patterns can provide structural information, often involving cleavage of the substituent at the
 2-position or ring fragmentation.

Conclusion

The 2-substituted-4,5-dihydro-1,3-thiazole core is a versatile and important scaffold in organic and medicinal chemistry. While specific data for **2-(methoxymethyl)-4,5-dihydro-1,3-thiazole** is not readily available, the general properties, synthesis, and reactivity of this class of compounds are well-established. The potential for diverse biological activities ensures that the exploration of novel thiazoline derivatives will remain a fruitful area of research for scientists and drug development professionals.



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